N-(5-bromopyridin-3-yl)acetamide
Description
1 Unique Structural Features and Research Relevance of the Compound
This compound is a chemical compound whose structure is of considerable interest to the scientific community. It is defined by a pyridine ring substituted with a bromine atom at the 5-position and an acetamide group at the 3-position.
The core of the molecule is the pyridine ring, an aromatic heterocycle that is a common feature in many bioactive compounds. The nitrogen atom within the ring can act as a hydrogen bond acceptor, a property that influences the molecule's interaction with biological systems.
The acetamide group (-NHC(O)CH3) provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), which is critical for specific binding to the active sites of enzymes and receptors. The bromine atom at the 5-position acts as an electron-withdrawing group, which modifies the electronic character of the pyridine ring. This halogen atom is also a key site for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. This allows chemists to attach various other chemical groups to the pyridine core, making this compound a valuable building block for creating libraries of new compounds.
The research relevance of this compound is primarily as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it has been used as a starting material for the creation of inhibitors for enzymes such as LIM kinase (LIMK) and Rho-associated coiled-coil containing protein kinase (ROCK), which are targets for cancer therapy. Its utility has also been demonstrated in the synthesis of compounds investigated as modulators of nicotinic acetylcholine (B1216132) receptors and as potential agents for treating neurological disorders. The strategic placement of its functional groups makes it an important scaffold for developing novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| IUPAC Name | This compound |
| CAS Number | 23129-71-7 |
| Melting Point | 145-149 °C |
| Boiling Point (Predicted) | 358.3±27.0 °C |
| Density (Predicted) | 1.6±0.1 g/cm³ |
| pKa (Predicted) | 12.50±0.70 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNHKIAWCLFFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595238 | |
| Record name | N-(5-Bromopyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-46-1 | |
| Record name | N-(5-Bromo-3-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Spectroscopic Characterization of N 5 Bromopyridin 3 Yl Acetamide and Analogs
Quantum Chemical Studies and Molecular Modeling
Quantum chemical studies are instrumental in elucidating the fundamental properties of molecules like N-(5-bromopyridin-3-yl)acetamide. These theoretical methods allow for the detailed investigation of molecular geometries, electronic properties, and reactivity, offering a predictive power that guides further experimental work.
Density Functional Theory (DFT) has become a primary tool for the computational investigation of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the electronic structure of molecules, providing a basis for understanding their properties and reactivity. For pyridine (B92270) and acetamide (B32628) derivatives, DFT methods, such as B3LYP, have been successfully used to calculate a variety of molecular properties. researchgate.netnih.gov
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of a molecule are adjusted to find the minimum energy conformation. researchgate.net
For analogs like N-(6-sulfamoylpyridin-3-yl)acetamide, computational geometry optimization has shown excellent agreement with experimental data obtained from X-ray diffraction, confirming the reliability of the theoretical approach. researchgate.net In the case of the isomeric compound, N-(5-bromopyridin-2-yl)acetamide, X-ray crystallography reveals that the molecule is nearly planar, with the dihedral angle between the pyridine ring and the acetamide group being approximately 7-8 degrees. nih.gov It is expected that this compound would adopt a similarly planar conformation to maximize electronic conjugation between the aromatic pyridine ring and the acetamide side chain.
Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for Acetamide Analogs
| Parameter | Analog Compound | Experimental (X-ray) | Calculated (DFT) |
|---|---|---|---|
| Dihedral Angle (Pyridine-Acetamide) | N-(5-bromopyridin-2-yl)acetamide | 7.27(11)° / 8.46(11)° nih.gov | N/A |
| Dihedral Angle (Pyridine-Sulfonamide) | N-(6-sulfamoylpyridin-3-yl)acetamide | N/A | Consistent with X-ray researchgate.net |
| C-N (amide) Bond Length | N-(2,5-dibromophenyl)acetamide | N/A | ~1.36 Å (Typical) |
Note: Data for this compound is not directly available in the cited literature. The table presents data from close analogs to illustrate typical values.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govwuxiapptec.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov
In studies of acetamide derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed across the acetamide group and the ring. For example, in an anti-amoebic acetamide derivative, calculations showed that the charge exchange primarily occurs within the molecule, and the small HOMO-LUMO gap indicated high chemical reactivity. nih.gov DFT calculations for pyrazolyl-acetamide derivatives have also used HOMO-LUMO analysis to correlate electronic structure with observed biological activity. researchgate.net The energy of the HOMO-LUMO gap can be calculated using DFT methods and can provide insights into the electronic transitions a molecule can undergo. schrodinger.com
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Acetamide Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide nih.gov | -6.45 (DFT) | -1.97 (DFT) | 4.48 (DFT) |
Note: Values are for an analogous complex acetamide structure to illustrate the application of FMO analysis. Data for this compound is not available in the cited literature.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These indices include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Electrophilicity Index (ω) = χ² / (2η)
Chemical hardness (η) represents the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. The electrophilicity index (ω) measures the propensity of a species to accept electrons. These descriptors are crucial for predicting how a molecule will behave in a chemical reaction. Studies on triphenyl acetamide analogs have utilized these reactivity descriptors to explore their potential applications. chemrxiv.org
Table 3: Calculated Global Reactivity Descriptors for an Analogous System
| Parameter | Formula | Value (eV) (Illustrative) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.45 |
| Electron Affinity (A) | -ELUMO | 1.97 |
| Electronegativity (χ) | (I+A)/2 | 4.21 |
| Chemical Hardness (η) | (I-A)/2 | 2.24 |
Note: The values are calculated using the data from Table 2 for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as intermolecular interactions such as hydrogen bonding. The MEP map displays different values of electrostatic potential on the electron density surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral potential. researchgate.net
For this compound, the MEP map would be expected to show a negative potential (red) around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating these are the most likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atom of the amide (N-H) group would exhibit a positive potential (blue), making it a likely hydrogen bond donor site. Such analyses have been performed on related acetamide and pyridine derivatives to understand their interaction with biological targets. researchgate.netresearchgate.net
Computational studies are often performed on molecules in the gas phase by default. However, chemical reactions and biological processes typically occur in a solvent. The presence of a solvent can significantly influence the geometry, electronic properties, and reactivity of a molecule. Therefore, computational models that account for solvent effects are crucial for obtaining more realistic and accurate results.
Solvent effects can be modeled using either explicit methods, where individual solvent molecules are included in the calculation, or implicit methods, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. In the study of aniline-based amides, calculations were performed using the SMD solvation model (a universal solvation model) to account for the effects of a 1,4-dioxane (B91453) solvent, which was used in the experimental synthesis. chemrxiv.org For this compound, considering a solvent like water or ethanol (B145695) in the calculations would provide a more accurate prediction of its behavior in solution.
Molecular Dynamics Simulations (Implicit consideration of potential future research)
While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the literature, the potential for such studies to reveal important aspects of its behavior is significant. MD simulations could elucidate the flexibility of the molecule, particularly the rotational barrier around the amide bond and the C-N bond connecting the pyridine ring and the acetamide group.
Future research employing MD simulations could investigate the molecule's interactions with various solvents, predicting its solvation thermodynamics and dynamic behavior in different chemical environments. Furthermore, simulations of this compound in a crystalline state could provide insights into its solid-state properties and packing behavior, complementing experimental crystallographic studies.
Conformational Analysis (Implicit consideration of potential future research)
The conformational landscape of this compound is a key determinant of its physical and chemical properties. Conformational analysis, through computational methods, can identify the most stable geometric arrangements of the molecule. A critical aspect of this analysis is the dihedral angle between the pyridine ring and the acetamide group.
For a related isomer, N-(5-bromopyridin-2-yl)acetamide, crystallographic studies have revealed that the dihedral angles between the pyridine ring and the acetamide group in the two independent molecules of the asymmetric unit are 7.27 (11)° and 8.46 (11)°. This suggests a relatively planar conformation in the solid state. A computational conformational analysis of this compound would likely reveal a similar preference for planarity, which is often favored to maximize electronic conjugation between the aromatic ring and the amide functionality. Such studies would typically involve scanning the potential energy surface as a function of the key torsional angles to identify low-energy conformers.
Spectroscopic Elucidation of Structure
Spectroscopic techniques are indispensable for the structural characterization of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the chemical environment of individual atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the acetamide group. The chemical shifts are influenced by the electronic effects of the bromine atom and the acetamide group. The deshielding effect of the electronegative nitrogen atom in the pyridine ring and the carbonyl group of the amide will cause the aromatic protons to appear at a lower field.
Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 8.7 | d |
| H-4 | 8.2 - 8.4 | t |
| H-6 | 8.7 - 8.9 | d |
| NH | 7.8 - 8.2 | s |
| CH₃ | 2.1 - 2.3 | s |
Note: Predicted values are based on standard additive models and comparison with similar compounds. Actual experimental values may vary.
The protons on the pyridine ring (H-2, H-4, and H-6) are expected to exhibit characteristic splitting patterns due to spin-spin coupling. The methyl protons of the acetamide group will appear as a singlet, and the amide proton will also likely be a singlet, although its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the positions of the nitrogen atom and the bromine substituent. The carbonyl carbon of the acetamide group is expected to have a characteristic chemical shift in the downfield region.
Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 138 - 141 |
| C-4 | 130 - 133 |
| C-5 | 118 - 121 |
| C-6 | 147 - 150 |
| C=O | 168 - 171 |
| CH₃ | 23 - 26 |
Note: Predicted values are based on standard additive models and comparison with similar compounds. Actual experimental values may vary.
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. While no specific ssNMR studies on this compound have been reported, this technique holds significant potential for investigating intermolecular interactions, particularly those involving the pyridine ring.
In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in determining the crystal packing. For instance, in the crystal structure of the related isomer N-(5-bromopyridin-2-yl)acetamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds. sigmaaldrich.com ssNMR could be employed to probe these interactions in this compound. By using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS), it would be possible to obtain high-resolution spectra and identify different crystalline forms (polymorphs) if they exist. Furthermore, advanced ssNMR experiments could measure internuclear distances and probe the orientation of the pyridine ring relative to its neighbors, providing a deeper understanding of the supramolecular architecture.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For this compound, the key functional groups are the amide and the substituted pyridine ring.
The IR spectrum of N-(pyridin-3-yl)acetamide shows characteristic peaks that would also be anticipated in its brominated counterpart, with some shifts due to the electronic effects of the bromine atom. nih.gov Key vibrational modes include the N-H stretching of the secondary amide, typically appearing as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is expected to be a strong absorption around 1650-1700 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, typically appears around 1550-1620 cm⁻¹. researchgate.net
The pyridine ring itself exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. The presence of the bromine atom on the pyridine ring in this compound would likely influence the positions of these bands due to its mass and electronic effects. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 1: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3100 |
| Amide | C=O Stretch (Amide I) | 1700 - 1650 |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1620 - 1550 |
| Pyridine Ring | Aromatic C-H Stretch | > 3000 |
| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |
| Bromo Substituent | C-Br Stretch | 600 - 500 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.
The molecular formula of this compound is C₇H₇BrN₂O. sigmaaldrich.com Its molecular weight is approximately 215.05 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.
The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, common fragmentation pathways would involve cleavage of the amide bond and fragmentation of the pyridine ring. libretexts.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule. The characteristic bromine isotope pattern would be observed for the [M+H]⁺ ion, appearing as two peaks of nearly equal intensity at m/z values corresponding to [C₇H₈BrN₂O]⁺.
Studies on the ESI-MS analysis of structurally related brominated compounds have demonstrated its utility in identifying and characterizing such molecules in complex mixtures. nih.gov The technique's ability to produce intact molecular ions makes it highly suitable for initial molecular weight determination.
Fast Atom Bombardment Mass Spectrometry (FAB⁺-MS)
Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms. wikipedia.orgcreative-proteomics.com This process typically produces protonated molecular ions [M+H]⁺ and some fragment ions.
For this compound, a FAB-MS spectrum would be expected to show the [M+H]⁺ ion cluster with the characteristic 1:1 bromine isotopic signature. The fragmentation observed in FAB-MS can provide structural information. Potential fragmentation pathways for this compound could include the loss of the acetyl group or cleavage of the amide bond, leading to characteristic fragment ions. The observation of unusual ions from ionization, electron capture, and hydrogen radical abstraction has also been noted in FAB-MS. rsc.org
LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the purification and characterization of individual compounds.
Several chemical suppliers indicate the availability of LC-MS data for this compound, suggesting it is a standard method for purity assessment and characterization of this compound. bldpharm.com In a typical LC-MS analysis, the compound would be separated on an appropriate HPLC column and then introduced into the mass spectrometer for detection.
The use of LC-MS for the analysis of pyridine derivatives is well-established. researchgate.net For brominated compounds, LC coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) can be used to specifically detect bromine-containing species, while LC-ESI-MS provides structural information on the metabolites and the parent compound. nih.gov A study on pyridine/quinoline derivatives with an imidazole/benzimidazole moiety demonstrated that the observed molecular ions in LC-MS are typically the base peaks. researchgate.net
Biological Activities and Mechanistic Investigations of N Arylacetamides with Pyridine Moieties
Diverse Biological Activities of Acetamide (B32628) Derivatives
The acetamide framework, particularly when linked to a pyridine (B92270) ring, is a versatile scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological effects. nih.gov This structural arrangement allows for interactions with various biological targets, leading to activities that span from anti-inflammatory to anticancer and antimicrobial. nih.govnih.gov
Anti-inflammatory Properties
Acetamide derivatives are recognized for their potential to mitigate inflammatory processes. nih.govarchivepp.com The mechanism often involves the inhibition of key inflammatory mediators. For instance, many N-arylacetamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the synthesis of prostaglandins (B1171923) that drive inflammation. archivepp.com
Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. epa.gov One particular derivative with a benzyl (B1604629) group substitution on the pyridine ring showed the greatest potency. epa.gov Although direct evidence for N-(5-bromopyridin-3-yl)acetamide is lacking, the general anti-inflammatory potential of pyridine-containing acetamides is well-documented. For example, a series of 2-(substituted phenoxy) acetamide derivatives were synthesized and showed notable anti-inflammatory activities. nih.govnih.gov
Table 1: Anti-Inflammatory Activity of Selected Acetamide Derivatives
| Compound/Derivative Class | Model | Key Findings | Reference(s) |
| 3-Hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mouse) | All tested compounds showed significant anti-inflammatory activity. | epa.gov |
| 2-(Substituted phenoxy) acetamide derivatives | Not specified | Exhibited potent anti-inflammatory activities. | nih.govnih.gov |
| Pyrimidine-based anti-inflammatory agents | In vitro/In vivo | Inhibit key inflammatory mediators like PGE2, NO, and NF-κB. | nih.gov |
Antimicrobial Activity
The N-arylacetamide backbone, especially when incorporating a pyridine ring, has been a fruitful area of research for the development of new antimicrobial agents. nih.govresearchgate.net These compounds have shown a broad spectrum of activity against various pathogens.
Numerous studies have highlighted the efficacy of acetamide derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.comnih.gov For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives demonstrated moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net
Specifically, pyridine-acetamide hybrids have been synthesized and evaluated, with some compounds showing efficacy comparable to the antibiotic azithromycin. nih.gov In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity, particularly against Gram-positive bacteria. The introduction of a fluorine atom into the structure was found to significantly enhance antibacterial activity.
Table 2: Antibacterial Activity of Representative Pyridine Acetamide Derivatives
| Compound/Derivative Class | Target Bacteria | Key Findings | Reference(s) |
| 2-Amino-N-(p-Chlorophenyl) acetamides | A. baumannii, P. aeruginosa, S. aureus | Moderate to high antibacterial activity. | researchgate.net |
| Pyridine-acetamide hybrids | Not specified | Efficacy comparable to azithromycin. | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong antibacterial activity. | |
| 2-Phenyl-N-(pyridin-2-yl)acetamides | Mycobacterium tuberculosis H37Ra | One compound showed promising antimycobacterial activity. | researchgate.net |
The antifungal potential of pyridine acetamide derivatives has also been explored. While specific data on this compound is unavailable, related structures have shown promise. For example, a series of 2-phenyl-N-(pyridin-2-yl)acetamides were tested for their antifungal properties against a panel of clinically important pathogens. researchgate.net
Biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics. There is growing interest in compounds that can inhibit biofilm formation. Certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated universal antibiofilm activity, with some showing significant, concentration-dependent inhibition of biofilm formation. This suggests that the broader class of pyridine-containing acetamides could be a source of new antibiofilm agents.
Anticancer/Antitumor Potential
The N-arylacetamide scaffold is a recurring motif in the design of anticancer agents. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of kinases and induction of apoptosis.
A study on 2-(substituted phenoxy) acetamide derivatives revealed that compounds with halogens on the aromatic ring favored anticancer activity. nih.govnih.gov Specifically, one compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic activities. nih.govnih.gov Furthermore, a series of 2-phenyl-N-(pyridin-2-yl)acetamides were screened for their antiproliferative activity against several cancer cell lines, with some compounds demonstrating interesting activity worthy of further investigation. researchgate.net While this does not directly implicate this compound, the presence of a halogen (bromine) in its structure is a feature that has been associated with anticancer activity in related compounds.
Table 3: Anticancer/Antiproliferative Activity of Selected Acetamide Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 2-(Substituted phenoxy) acetamides | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Halogenated derivatives showed enhanced anticancer activity. | nih.govnih.gov |
| 2-Phenyl-N-(pyridin-2-yl)acetamides | HepG2 (liver), A498 (kidney), PC-3 (prostate), U-87MG (glioblastoma) | Some compounds possessed interesting antiproliferative activity. | researchgate.net |
Antioxidant Activity
The antioxidant potential of a compound describes its ability to neutralize harmful reactive oxygen species (ROS), thereby protecting biological systems from oxidative stress, which is implicated in numerous diseases. nih.govnih.gov The core structure of N-arylacetamides with pyridine moieties suggests a potential for such activity. Pyridine and its derivatives are recognized for a wide range of biological effects, including antioxidant properties. nih.gov
Studies on various acetamide derivatives have explored their antioxidant capabilities. For instance, a series of novel acetamide derivatives were synthesized and evaluated for their ability to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals and to mitigate ROS and nitric oxide (NO) production in stimulated macrophage cells. nih.gov While specific data for this compound is scarce, research on related imidazo[4,5-b]pyridine derivatives has confirmed their antioxidative potential, with some demonstrating significantly improved activity compared to the standard antioxidant Butylated hydroxytoluene (BHT). mdpi.com This suggests that the N-arylacetamide scaffold containing a pyridine ring is a promising area for the discovery of new antioxidant agents.
Analgesic Activity
Pain management remains a critical area of pharmaceutical research, and various acetamide derivatives have been investigated for their potential as analgesic agents. rjptonline.org These compounds have been tested against different types of pain stimuli—thermal, mechanical, and chemical—in preclinical models. nih.govresearchgate.net
In one study, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and shown to significantly reduce writhing responses induced by acetic acid and to increase pain latency in hot-plate and tail-clip tests in mice. nih.govresearchgate.net Another study focused on N-(substituted phenyl)acetamide derivatives, identifying several compounds with potent analgesic effects when evaluated using the Eddy's hot plate method. rjptonline.org These findings indicate that the acetamide functional group is a key component in designing molecules with analgesic properties. Although direct testing on this compound has not been reported, its structural similarity to these active compounds suggests it could be a candidate for analgesic activity screening.
Analgesic Activity of Selected Acetamide Derivatives
| Compound Class | Test Model | Observed Effect | Reference |
|---|---|---|---|
| N-(benzothiazol-2-yl)thio]acetamide derivatives | Acetic acid-induced writhing (mice) | Significant decrease in writhing responses | nih.govresearchgate.net |
| N-(benzothiazol-2-yl)thio]acetamide derivatives | Hot-plate and tail-clip tests (mice) | Increased pain latency | nih.govresearchgate.net |
| N-(substituted phenyl)acetamide derivatives | Eddy's hot plate (rats) | Effective analgesic activity, with some compounds comparable to Diclofenac | rjptonline.org |
Anti-thrombolytic Activity
Anti-thrombolytic agents are crucial for treating and preventing diseases caused by blood clots, such as heart attacks and strokes. The potential for pyridine-containing compounds to influence the coagulation cascade or fibrinolytic system is an area of interest. However, specific studies detailing the anti-thrombolytic activity of this compound are not currently available in the scientific literature. Research into this specific biological activity for this class of compounds is needed to determine any potential therapeutic utility in thrombotic disorders.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For N-arylacetamides with pyridine moieties, SAR analyses help to identify which substituents and structural features enhance or diminish their therapeutic effects. researchgate.net
Influence of Substituent Patterns on Biological Activity
The type, position, and electronic nature of substituents on both the pyridine and aryl rings can dramatically influence the biological profile of N-arylacetamides. A review of pyridine derivatives found that the presence of certain groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) often enhanced antiproliferative activity, whereas the inclusion of halogen atoms (such as bromine) or other bulky groups was sometimes associated with lower activity. nih.gov
Specifically for N-arylacetamides, the substitution pattern on the aryl ring is critical. In a study of 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsant agents, a clear SAR trend emerged. The highest activity was found in compounds with either an unsubstituted phenyl ring or those with small substituents at the ortho- and meta- positions. bris.ac.uk In contrast, derivatives with substituents at the para- position lacked significant anticonvulsant activity and, in some cases, showed increased toxicity. bris.ac.uk This highlights the spatial and electronic importance of substituent placement. The reactivity of the bromine atom on the pyridine ring itself is also a factor, as its position can influence its ability to be substituted or to form interactions with biological targets. researchgate.net
Influence of Phenyl Ring Substitution on Anticonvulsant Activity of 2-Aryl-2-(pyridin-2-yl)acetamides
| Substitution Pattern | Relative Activity | Reference |
|---|---|---|
| Unsubstituted | High | bris.ac.uk |
| Ortho-substituted | High | bris.ac.uk |
| Meta-substituted | High | bris.ac.uk |
| Para-substituted | Low / Inactive | bris.ac.uk |
Correlation between Computational Studies and Experimental Biological Evaluation
Modern drug discovery often employs an integrated approach, combining computational (in silico) modeling with experimental (in vitro and in vivo) evaluation. Computational tools can predict various physicochemical and pharmacokinetic properties, helping to prioritize candidates for synthesis and testing. nih.govnih.gov
For example, in the development of pyridine variants of benzoyl-phenoxy-acetamide for treating glioblastoma, over 100 structures were first analyzed computationally. nih.gov Properties such as water solubility, partition coefficient (ClogP), and the probability of crossing the blood-brain barrier (BBB) were calculated. nih.govnih.gov This initial screening allowed researchers to select a smaller, more promising set of compounds for synthesis and subsequent cell-based testing, leading to the identification of six derivatives with significant glioblastoma toxicity. nih.gov Similarly, molecular docking studies on 3-(pyridin-3-yl)-2-oxazolidinone derivatives were used to predict how these molecules would bind to their bacterial targets, providing a rationale for their observed antibacterial activity. nih.gov This synergy between computational prediction and experimental validation is crucial for efficiently designing new therapeutic agents.
Mechanistic Insights into Biological Action
Understanding the precise mechanism by which a compound exerts its biological effect is a primary goal of pharmacology. For N-arylacetamides, mechanistic studies can involve a variety of techniques, including enzyme kinetics and antiviral assays.
For instance, a study on a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives investigated their mechanism of inhibition against the enzyme 6-phosphogluconate dehydrogenase (6PGD), a potential cancer target. acs.org Through kinetic analysis, a lead compound was identified as an uncompetitive inhibitor with respect to both the substrate and the cofactor, meaning it binds to the enzyme-substrate complex. acs.org In another example, researchers exploring the antiviral mechanism of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives against respiratory syncytial virus (RSV) found that different compounds acted at distinct points in the viral life cycle. semanticscholar.org One derivative was shown to be an inhibitor of membrane fusion, while another functioned later, at the stage of viral genome replication and transcription. semanticscholar.org These examples demonstrate how detailed mechanistic studies can elucidate the specific molecular interactions responsible for a compound's biological activity, guiding further optimization.
Future Directions and Potential Applications
Design and Synthesis of Novel Analogs for Enhanced Biological Activity
The core structure of N-(5-bromopyridin-3-yl)acetamide serves as a valuable scaffold for the development of new therapeutic agents. The presence of the acetamido group and the bromine atom on the pyridine (B92270) ring allows for systematic modifications to enhance biological activity and explore structure-activity relationships (SAR).
The acetamido moiety is a common feature in many medicinal compounds and can be crucial for establishing interactions with biological targets. nih.gov For instance, derivatives of acetamide (B32628) have shown a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Researchers can synthesize a library of analogs by modifying the acetyl group or replacing the entire acetamido group with other functionalities to modulate the compound's electronic and steric properties.
Furthermore, the bromine atom on the pyridine ring is a key functional group for introducing molecular diversity. It can be readily replaced through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach different aryl or alkyl groups. This allows for the exploration of a wide chemical space and the potential to optimize the compound's interaction with specific biological targets. The synthesis of N-pyridin-3-yl substituted [phenylsulphonamido] acetamide derivatives has demonstrated that modifications at this position can lead to compounds with significant antibacterial and antioxidant activities.
Future research will likely focus on the rational design of this compound analogs targeting specific diseases. By combining computational modeling with synthetic chemistry, scientists can predict which modifications are most likely to lead to enhanced biological activity.
Table 1: Potential Analogs of this compound and Their Targeted Biological Activities
| Analog Structure/Modification | Potential Biological Activity | Rationale |
| Replacement of the acetyl group with other acyl groups | Modulation of lipophilicity and target binding | To optimize pharmacokinetic and pharmacodynamic properties. |
| Substitution of the bromine atom with various aryl groups via Suzuki coupling | Enhanced target-specific interactions | To explore new binding pockets and increase potency. |
| Introduction of different substituents on the pyridine ring | Fine-tuning of electronic properties and bioavailability | To improve drug-like properties. |
| Conversion of the acetamido group to other functional groups (e.g., amines, esters) | Alteration of hydrogen bonding capacity and chemical reactivity | To investigate different modes of biological action. |
In-depth Mechanistic Studies of Biological Pathways
While the synthesis of novel analogs is a crucial first step, understanding their mechanism of action at a molecular level is equally important for the development of effective drugs. Future research should focus on detailed mechanistic studies to elucidate the biological pathways through which this compound and its derivatives exert their effects.
Given the broad spectrum of activities observed in related acetamide compounds, it is plausible that analogs of this compound could interact with a variety of biological targets, including enzymes and receptors. nih.gov For example, some acetamide derivatives have been investigated as inhibitors of specific enzymes involved in disease progression.
In-depth mechanistic studies would involve a combination of in vitro and in vivo experiments. Techniques such as enzyme assays, cell-based assays, and animal models can be used to identify the specific molecular targets and signaling pathways affected by these compounds. Molecular docking and other computational methods can further provide insights into the binding modes and interactions between the compounds and their biological targets. A deeper understanding of the mechanism of action will not only validate the therapeutic potential of these compounds but also guide the design of more potent and selective next-generation drugs.
Development of this compound as a Precursor for Advanced Materials
The application of this compound extends beyond the realm of medicinal chemistry into materials science. The bifunctional nature of this compound, with its reactive bromine atom and the potential for polymerization through the acetamido group (after suitable modification), makes it an interesting candidate as a monomer for the synthesis of advanced polymers.
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of such materials often involves the polycondensation of aromatic diamines with diacid chlorides. While this compound is not a diamine itself, it could be chemically modified to become a suitable monomer for polymerization. For instance, the bromine atom could be converted to an amino group, creating a diamino-pyridine derivative.
The incorporation of the pyridine ring into the polymer backbone could impart unique properties to the resulting material, such as altered solubility, thermal behavior, and the ability to coordinate with metal ions. Future research could explore the synthesis and characterization of novel polymers derived from this compound, potentially leading to the development of new materials with tailored properties for various applications, including high-performance fibers, films, and coatings.
Exploration of this compound in Catalysis or Coordination Chemistry
The presence of a nitrogen atom in the pyridine ring and the bromine atom makes this compound a promising candidate for applications in catalysis and coordination chemistry. The pyridine nitrogen can act as a ligand, coordinating to a variety of metal centers to form stable complexes.
These metal complexes could be investigated for their catalytic activity in a range of organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by modifying the substituents on the pyridine ring.
Furthermore, the bromine atom provides a handle for the use of this compound in cross-coupling reactions, not just for the synthesis of new organic molecules, but also for the preparation of more complex catalytic systems. For example, it can participate in palladium-catalyzed reactions like the Suzuki coupling, which is a powerful tool for forming carbon-carbon bonds. This reactivity allows for the incorporation of the this compound moiety into larger molecular architectures, including multimetallic catalysts or functional materials where the pyridine unit can serve as a metal-binding site. The exploration of its coordination chemistry could lead to the discovery of novel catalysts with enhanced activity, selectivity, and stability.
Q & A
Basic: What are the common synthetic routes for N-(5-bromopyridin-3-yl)acetamide, and how are reaction conditions optimized?
Answer:
A widely reported method involves coupling 5-bromo-nicotinic acid derivatives with acetamide precursors. For example, 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide can react with Grignard reagents (e.g., cyclopropylmagnesium bromide) to form intermediates, followed by acetylation . Optimization often employs microwave-assisted synthesis (150°C, 40 min) with a solid catalyst (e.g., SiliaCat DPP-Pd) and a base (K₂CO₃) in dioxane/water . Key parameters include solvent polarity, catalyst loading, and temperature control to minimize side reactions.
Basic: How is the crystal structure of this compound characterized, and what insights does it provide?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related compound (N-(5-bromopyridin-2-yl)acetamide) crystallizes in a triclinic system (space group P1) with cell parameters a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å, and angles α = 82.127°, β = 86.897°, γ = 85.932° . Data collection uses a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Hydrogen bonding networks and planarity of the pyridine-acetamide moiety are critical for stability and intermolecular interactions .
Basic: What analytical techniques are used to verify the purity and identity of this compound?
Answer:
- HPLC : Purity assessment (>95% by HLC) .
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 3-acetyl-5-bromopyridine from 5-acetyl-2-bromopyridine isomers) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 215.06 g/mol for C₇H₇BrN₂O) .
- Elemental Analysis : Matches calculated C/H/N/Br ratios .
Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing Suzuki-Miyaura coupling reactivity . Molecular docking studies (e.g., with palladium catalysts) model transition states to optimize ligand-catalyst interactions . Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G**) .
Advanced: How should researchers address discrepancies in reported melting points or spectral data for this compound?
Answer:
- Reproducibility Checks : Repeat synthesis under standardized conditions (e.g., solvent, heating rate).
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dehalogenated analogs) .
- Crystallization Solvent Effects : Compare DSC data from different solvents (e.g., ethanol vs. DMSO) .
- Cross-Validate Data : Compare with structurally similar compounds (e.g., N-(5-bromopyridin-3-yl)pivalamide, CAS 873302-39-7) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromopyridine moiety.
- Moisture Control : Use desiccants (silica gel) due to acetamide hygroscopicity .
- Temperature : Long-term storage at –20°C; short-term at 4°C .
- Decomposition Signs : Yellowing indicates bromine displacement; verify via TLC .
Advanced: What strategies mitigate palladium contamination in catalytic reactions involving this compound?
Answer:
- Solid Catalysts : SiliaCat DPP-Pd reduces leaching, enabling direct use of crude products without Pd removal .
- Chelating Resins : Post-reaction treatment with QuadraSil® MP or SiliaBond® Thiourea scavenges residual Pd .
- ICP-MS Analysis : Quantify Pd levels (<10 ppm) to meet pharmaceutical standards .
Basic: How is the bromine atom’s position (3- vs. 5-pyridinyl) confirmed in synthetic intermediates?
Answer:
- NOESY NMR : Correlates spatial proximity of bromine to adjacent protons.
- X-ray Crystallography : Unambiguously assigns substitution patterns (e.g., bond lengths: C-Br ≈ 1.89 Å) .
- IR Spectroscopy : C-Br stretching vibrations (~560 cm⁻¹) differ between regioisomers .
Advanced: What mechanistic insights explain the compound’s selectivity in nucleophilic aromatic substitution (SNAr)?
Answer:
- Activation Energy : Bromine’s meta-directing effect lowers activation energy for substitution at the 5-position .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, while protic solvents (MeOH) favor elimination .
- Kinetic Studies : Monitor reaction progress via in-situ Raman spectroscopy to identify rate-determining steps .
Advanced: How can researchers resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
Answer:
- Dose-Response Curves : Test across a wider concentration range (nM–μM) to identify non-linear effects.
- Metabolite Screening : Use HPLC-MS to detect degradation products that may interfere with assays .
- Cellular Context : Compare activity in different cell lines (e.g., HEK293 vs. HepG2) to account for target expression variability .
Basic: What are the safety and handling protocols for this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (irritant) .
- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as halogenated waste .
Advanced: How do steric and electronic effects influence the compound’s reactivity in multicomponent reactions?
Answer:
- Steric Maps : Calculate using molecular dynamics (e.g., PyMol) to identify hindered sites (e.g., acetamide’s methyl group) .
- Hammett Constants : σₚ values for substituents predict electron density shifts (Br: σₚ = +0.23) .
- Competition Experiments : Compare reaction rates with analogs (e.g., N-(5-chloropyridin-3-yl)acetamide) to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
